molecular formula C21H17Cl2F6N3O3S B15135409 GABA receptor Antagonist 1

GABA receptor Antagonist 1

Cat. No.: B15135409
M. Wt: 576.3 g/mol
InChI Key: SJHSMFDSLDIZNS-UHFFFAOYSA-N
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Description

GABA Receptor Antagonist 1, identified as (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), is a selective and competitive antagonist of GABAC (ρ) receptors . TPMPA was first synthesized in the late 1990s and has since become a cornerstone in studying ρ receptor pharmacology due to its high selectivity over GABAA and GABAB receptors . Its structure features a phosphinic acid group tethered to a tetrahydropyridine ring, enabling precise interactions with the orthosteric binding site of ρ1 receptors . TPMPA exhibits nanomolar potency (IC50 ≈ 1–3 µM at ρ1 receptors) and has been instrumental in elucidating roles of GABAC receptors in retinal signaling, circadian rhythms, and cognitive functions .

Properties

Molecular Formula

C21H17Cl2F6N3O3S

Molecular Weight

576.3 g/mol

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide

InChI

InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33)

InChI Key

SJHSMFDSLDIZNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of GABA receptor Antagonist 1 involves several steps, including the preparation of intermediate compounds and the final antagonist. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

2.1. Condensation and Cyclization

A prominent synthetic pathway involves condensation of hydrazinobenzoic acid with propanenitrile , followed by cyclization to form pyrazolo[1,5-a]quinazoline scaffolds. This method was used to synthesize derivatives like 6a and 6b , which show opposing modulatory effects on GABA receptors .

Reaction Steps :

  • Condensation : Hydrazinobenzoic acid reacts with propanenitrile in acidic conditions (e.g., AcOH or DMF/AcONa).

  • Cyclization : The intermediate undergoes cyclization to form the pyrazoloquinazoline core.

  • Functionalization : Introduction of heteroaryl or aroyl groups at position 3 via reactions with 2-(hetero)aryl-3-oxapropanenitrile .

2.2. Reduction Reactions

LiAlH4-mediated reductions are employed to modify ester derivatives into more metabolically stable compounds. For example, 3a–e were reduced to remove esters, yielding compounds like 6g , which antagonizes diazepam-induced potentiation .

Reaction Steps :

  • Ester Reduction : Treatment with LiAlH4 converts ester groups to alcohols.

  • Structural Stabilization : Elimination of ester linkers enhances stability while retaining activity .

2.4. Phosphinic Acid Derivatives

Novel GABAρ1 antagonists, such as 4-amino-cyclopent-1-enyl phosphinic acids , are synthesized via:

  • Phosphinic Acid Formation : Hydrolysis of nitriles or phosphorus-containing precursors.

  • Stereochemical Optimization : Adjusting substituents to improve selectivity (e.g., 36 and 41 ) .

3.2. Potency and Selectivity

Compound Target Receptor IC₅₀/ K_B (μM) Selectivity Reference
018 α3β3γ20.088α3/α1 >10-fold
36 GABAρ10.78GABAρ1 vs. GABAA >100x
6g α1β2γ210 μMAntagonizes diazepam

Structural Insights and Mechanisms

Cryo-EM and homology modeling reveal allosteric binding sites critical for antagonist activity. For example, zolpidem binds at the α/γ subunit interface, inducing conformational changes that enhance GABA responses . Negative allosteric modulators like DMCM interact with β/α transmembrane interfaces, reducing channel activity .

Pharmacophore Models

Pharmacophore models for GABAρ1 antagonists highlight hydrogen-bonding groups and steric constraints as key determinants of selectivity. For instance, 4-amino-cyclopent-1-enyl phosphinic acids require specific substituent positions to fit binding pockets .

Scientific Research Applications

GABA receptor Antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of GABAergic neurotransmission and the effects of GABA inhibition. In biology and medicine, it is used to investigate the role of GABA receptors in neurological and mental health disorders, such as epilepsy, anxiety, and depression .

Comparison with Similar Compounds

Comparison with Similar GABA Receptor Antagonists

Structural and Pharmacological Profiles

The table below compares TPMPA with key antagonists targeting GABA receptor subtypes:

Compound Receptor Selectivity Mechanism Potency (IC50/EC50) Key Structural Features Therapeutic Implications
TPMPA GABAC (ρ1/ρ2) Competitive 1–3 µM Phosphinic acid + tetrahydropyridine Retinal disorders, cognitive enhancement
Gabazine (SR-95531) GABAA (α/β/γ) Competitive 0.2–1.5 µM Pyridazinyl-GABA derivative Epilepsy research
Bicuculline GABAA (non-ρ) Competitive 10–50 µM Isoquinoline alkaloid Neurotoxin, experimental seizures
Compound 018 Extrasynaptic GABAA (α4β1δ) Non-competitive 0.09 µM 3,9-diazaspiro[5.5]undecane scaffold Anxiety, epilepsy
Bicycloorthocarboxylates GABAA (chloride channel) Non-competitive 5–10 nM Bicyclic core + halogenated aryl Insecticides, convulsants
3-APMPA GABAC (ρ1) Competitive 8–15 µM Cyclopentyl-phosphinic acid Retinal pharmacology

Key Differentiators

  • Receptor Specificity: TPMPA is uniquely selective for ρ1/ρ2 receptors, distinguishing it from Gabazine (GABAA-specific) and bicuculline (non-ρ GABAA) . Compound 018 targets extrasynaptic δ-containing GABAA receptors, a profile absent in TPMPA .
  • Mechanism of Action: TPMPA and Gabazine act competitively at orthosteric sites, while bicycloorthocarboxylates block the chloride ionophore . Compound 018’s non-competitive action suggests binding to allosteric sites .
  • Potency :

    • Bicycloorthocarboxylates (IC50: 5–10 nM) are the most potent antagonists but lack clinical utility due to toxicity .
    • TPMPA’s moderate potency balances selectivity and experimental safety .

Therapeutic Potential

  • TPMPA : Enhances memory in rodent models and inhibits myopia progression by modulating retinal ρ receptors .
  • Compound 018 : Shows promise in targeting tonic inhibition in epilepsy but lacks ρ receptor activity .
  • Gabazine : Used to study synaptic GABAA roles in anxiety and seizure propagation .

Research Findings and Clinical Relevance

Structural Insights

  • TPMPA’s phosphinic acid group forms critical hydrogen bonds with ρ1 receptor residues (T244, Y198), while its tetrahydropyridine ring stabilizes hydrophobic interactions . Mutations at T244 abolish TPMPA binding, confirming its orthosteric site specificity .
  • In contrast, Gabazine’s pyridazine ring interacts with GABAA β2/β3 subunits, explaining its inactivity at ρ receptors .

Limitations and Challenges

  • TPMPA : Poor blood-brain barrier penetration limits systemic applications .
  • Compound 018 : High α4β1δ potency risks off-target effects at synaptic GABAA receptors .

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